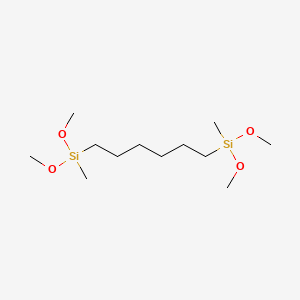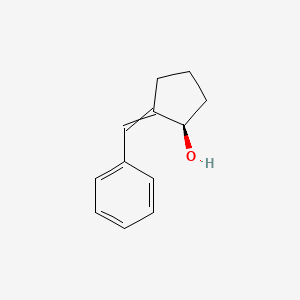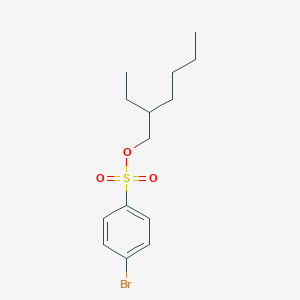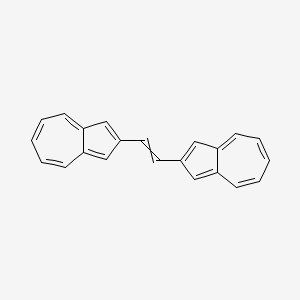
1,6-Bis(methyldimethoxysilyl)hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Bis(methyldimethoxysilyl)hexane is an organosilicon compound characterized by the presence of two methyldimethoxysilyl groups attached to a hexane backbone. This compound is primarily used as a silane coupling agent, which enhances the adhesion between organic polymers and inorganic materials. It is known for its ability to modify surfaces, making it valuable in various industrial applications.
準備方法
The synthesis of 1,6-Bis(methyldimethoxysilyl)hexane typically involves the reaction of hexamethylene diisocyanate with methyldimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as dibutyltin dilaurate, to facilitate the formation of the desired product. The reaction conditions often include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining high-purity this compound suitable for various applications.
化学反応の分析
1,6-Bis(methyldimethoxysilyl)hexane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of moisture, the methyldimethoxysilyl groups hydrolyze to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks, which are essential in the formation of cross-linked polymeric structures.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups, depending on the reagents used.
Common reagents and conditions for these reactions include water or alcohols for hydrolysis, and acidic or basic catalysts for condensation reactions. The major products formed from these reactions are siloxane polymers and cross-linked networks.
科学的研究の応用
1,6-Bis(methyldimethoxysilyl)hexane has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent in the synthesis of composite materials, enhancing the compatibility between organic and inorganic phases.
Biology: The compound is employed in the modification of biomaterials to improve their biocompatibility and functionality.
Medicine: It is used in the development of drug delivery systems and medical devices, where surface modification is crucial for performance.
Industry: The compound finds applications in coatings, adhesives, and sealants, where it improves adhesion and durability.
作用機序
The mechanism of action of 1,6-Bis(methyldimethoxysilyl)hexane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The methyldimethoxysilyl groups hydrolyze in the presence of moisture to form silanols, which then condense to form siloxane networks. These networks enhance the adhesion between different materials by creating strong covalent bonds at the interface.
類似化合物との比較
1,6-Bis(methyldimethoxysilyl)hexane can be compared with other similar compounds, such as:
1,6-Bis(trimethoxysilyl)hexane: This compound has three methoxy groups instead of two, which can lead to different reactivity and properties.
1,6-Bis(trichlorosilyl)hexane: The presence of trichlorosilyl groups makes this compound more reactive towards hydrolysis and condensation reactions.
Hexamethylenediamine: Although not a silane, this compound has a similar hexane backbone and is used in the synthesis of polyamides and other polymers.
The uniqueness of this compound lies in its balanced reactivity and ability to form stable siloxane networks, making it suitable for a wide range of applications.
特性
CAS番号 |
191917-78-9 |
|---|---|
分子式 |
C12H30O4Si2 |
分子量 |
294.53 g/mol |
IUPAC名 |
6-[dimethoxy(methyl)silyl]hexyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C12H30O4Si2/c1-13-17(5,14-2)11-9-7-8-10-12-18(6,15-3)16-4/h7-12H2,1-6H3 |
InChIキー |
PFGDZDUDTMKJHK-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C)(CCCCCC[Si](C)(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)
![2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12573547.png)

![4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide](/img/structure/B12573552.png)

![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)

![2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12573566.png)

![3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12573590.png)
![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)

![3-[Methyl(2-phenylethyl)amino]-L-alanine](/img/structure/B12573611.png)
![5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide](/img/structure/B12573618.png)
